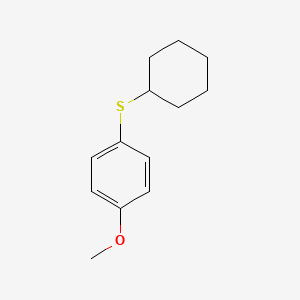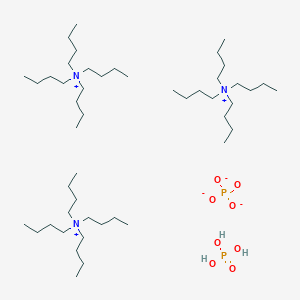
1-(Cyclohexylsulfanyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylsulfanyl)-4-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a cyclohexylsulfanyl group at the meta position
Métodos De Preparación
The synthesis of 1-(Cyclohexylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and cyclohexylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the thiolation reaction.
Procedure: Anisole is reacted with cyclohexylthiol in the presence of the catalyst, leading to the formation of this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(Cyclohexylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfur-containing group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and catalysts (e.g., Lewis acids).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclohexylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylsulfanyl)-4-methoxybenzene involves interactions with molecular targets such as enzymes or receptors. The sulfur atom can form bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparación Con Compuestos Similares
1-(Cyclohexylsulfanyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(Cyclohexylsulfanyl)benzene: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxyphenylthiol: Contains a thiol group instead of a cyclohexylsulfanyl group, affecting its chemical properties.
1-(Cyclohexylsulfanyl)-4-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
59693-94-6 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
1-cyclohexylsulfanyl-4-methoxybenzene |
InChI |
InChI=1S/C13H18OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Clave InChI |
PAGDATIJJABJDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)



